molecular formula C21H22N2O2 B2931440 2-(1,2-dimethyl-1H-indol-3-yl)-N-mesityl-2-oxoacetamide CAS No. 862831-83-2

2-(1,2-dimethyl-1H-indol-3-yl)-N-mesityl-2-oxoacetamide

Cat. No. B2931440
CAS RN: 862831-83-2
M. Wt: 334.419
InChI Key: QGPBUKRRLIOLIO-UHFFFAOYSA-N
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Description

The compound “2-(1,2-dimethyl-1H-indol-3-yl)-N-mesityl-2-oxoacetamide” is a derivative of indole, which is a heterocyclic compound . Indole derivatives are known to have various biological activities and are used in medicinal chemistry research .


Synthesis Analysis

While specific synthesis methods for this compound were not found, indole derivatives are often synthesized through reactions involving indole and various reagents .


Molecular Structure Analysis

The molecular structure of indole derivatives typically includes a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .


Chemical Reactions Analysis

Indole and its derivatives can undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary greatly depending on the specific substituents present in the molecule .

Mechanism of Action

The mechanism of action of indole derivatives can vary widely depending on the specific compound and its biological target .

Safety and Hazards

The safety and hazards associated with indole derivatives can vary widely depending on the specific compound. It’s important to refer to the Material Safety Data Sheet (MSDS) for the specific compound for detailed safety information .

Future Directions

Indole derivatives are a focus of ongoing research in medicinal chemistry due to their wide range of biological activities. Future research will likely continue to explore the synthesis of new indole derivatives and their potential applications .

properties

IUPAC Name

2-(1,2-dimethylindol-3-yl)-2-oxo-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-12-10-13(2)19(14(3)11-12)22-21(25)20(24)18-15(4)23(5)17-9-7-6-8-16(17)18/h6-11H,1-5H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGPBUKRRLIOLIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,2-dimethyl-1H-indol-3-yl)-N-mesityl-2-oxoacetamide

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